6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
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Overview
Description
Preparation Methods
The synthesis of 6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an anticancer agent, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets kinases such as Aurora A kinase, which is involved in cell division and proliferation.
Comparison with Similar Compounds
6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one can be compared with other quinazoline derivatives:
Similar Compounds: Compounds like 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one and 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one share structural similarities.
Properties
CAS No. |
914392-57-7 |
---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[7-hydroxy-2-(propan-2-ylamino)quinazolin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C18H17N3O2/c1-11(2)20-18-19-10-13-8-14(16(22)9-15(13)21-18)17(23)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H,19,20,21) |
InChI Key |
AKYYFGJCPXAMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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